Cas no 62000-97-9 (2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid)

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid is a specialized organic compound featuring an isoquinolinone core linked to a propanoic acid moiety via an ether bridge. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the carboxylic acid group enhances solubility and allows for further derivatization, while the isoquinolinone scaffold offers a rigid, planar framework that may contribute to binding interactions in biological systems. Its synthetic versatility makes it a valuable intermediate for the development of novel bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage for research and industrial use.
2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid structure
62000-97-9 structure
商品名:2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid
CAS番号:62000-97-9
MF:C12H11NO4
メガワット:233.22004
MDL:MFCD14051628
CID:461028
PubChem ID:43985659

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 2-[(1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]-
    • 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid
    • 2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid
    • DTXSID70656750
    • 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
    • EN300-235063
    • 62000-97-9
    • 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionicacid
    • AB93275
    • F2621-0812
    • 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
    • 2-((1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoic acid
    • AKOS015957643
    • MDL: MFCD14051628
    • インチ: InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16)
    • InChIKey: FMVZCHNNXNZHBS-UHFFFAOYSA-N
    • ほほえんだ: CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O

計算された属性

  • せいみつぶんしりょう: 233.06883
  • どういたいしつりょう: 233.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 75.63

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-235063-10.0g
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
62000-97-9 95%
10.0g
$3131.0 2024-06-19
Life Chemicals
F2621-0812-0.25g
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
62000-97-9 95%
0.25g
$245.0 2023-09-06
TRC
O165166-1g
2-(1-oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
62000-97-9
1g
$ 615.00 2022-06-03
Advanced ChemBlocks
L20702-5G
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
62000-97-9 95%
5G
$2,335 2023-09-15
TRC
O165166-500mg
2-(1-oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
62000-97-9
500mg
$ 410.00 2022-06-03
Enamine
EN300-235063-2.5g
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
62000-97-9 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-235063-0.5g
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
62000-97-9 95%
0.5g
$699.0 2024-06-19
Chemenu
CM540288-250mg
2-((1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoic acid
62000-97-9 97%
250mg
$*** 2023-05-30
A2B Chem LLC
AV79124-250mg
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
62000-97-9 95%
250mg
$572.00 2024-04-19
Enamine
EN300-235063-10g
2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
62000-97-9
10g
$3131.0 2023-09-15

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid 関連文献

2-(1-oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acidに関する追加情報

2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic Acid: A Comprehensive Overview

2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid, also known by its CAS registry number 62000-97-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a propanoic acid moiety attached to an isoquinoline ring through an ether linkage, making it a unique member of the isoquinoline family.

The isoquinoline skeleton is a fundamental structure in natural products and synthetic compounds, often exhibiting antimicrobial, antitumor, and anti-inflammatory properties. In recent years, researchers have focused on modifying the isoquinoline core to enhance its bioavailability and therapeutic potential. 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid represents one such modification, where the propanoic acid group is strategically positioned to influence the compound's pharmacokinetic properties.

Recent studies have highlighted the importance of CAS 62000-97-9 in medicinal chemistry. For instance, investigations into its antioxidant activity have revealed promising results, suggesting its potential use in combating oxidative stress-related diseases. Additionally, its anti-inflammatory properties have been explored in preclinical models, demonstrating its ability to inhibit key inflammatory pathways such as COX-2 and NF-kB. These findings underscore the compound's versatility and its potential role in developing novel therapeutic agents.

The synthesis of 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid involves a multi-step process that typically begins with the preparation of the isoquinoline derivative. Researchers have optimized various synthetic routes to improve yield and purity, often employing techniques such as Suzuki coupling or nucleophilic substitution. These advancements have not only streamlined the production process but also facilitated further studies into the compound's biological activities.

In terms of applications, CAS 62000-97-9 has shown promise in several therapeutic areas. Its neuroprotective effects have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, its ability to modulate ion channels has led to exploratory studies in pain management and cardiovascular diseases. These applications highlight the compound's potential as a lead molecule for drug development.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular mechanisms of 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid. Molecular docking studies have revealed key interactions between the compound and target proteins, providing insights into its binding affinity and selectivity. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery efforts.

In conclusion, CAS 62000-97-9, or 2-(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxypropanoic acid, stands as a notable example of how structural modifications can enhance the therapeutic potential of isoquinoline derivatives. With ongoing research uncovering new facets of its biological activity and application potential, this compound continues to be a focal point in medicinal chemistry and pharmacology.

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